

4-Bromomandelic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Bromomandelic acid*

Cat. No.: *B146014*

[Get Quote](#)

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of **4-Bromomandelic acid**, a key intermediate in pharmaceutical synthesis and analytical chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physical properties, synthesis, and applications.

Chemical Identity and Molecular Structure

4-Bromomandelic acid, with the CAS number 6940-50-7, is a halogenated derivative of mandelic acid.^{[1][2][3]} Its chemical structure features a bromine atom at the para-position of the phenyl ring, which significantly influences its reactivity and utility in organic synthesis.

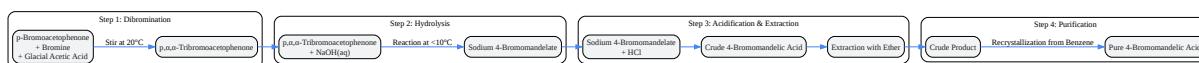
Molecular Structure:

Caption: Molecular structure of **4-Bromomandelic acid**.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **4-Bromomandelic acid** is presented below.

Property	Value	Reference
CAS Number	6940-50-7	[1] [2] [3]
Molecular Formula	C ₈ H ₇ BrO ₃	[2] [3]
IUPAC Name	2-(4-bromophenyl)-2-hydroxyacetic acid	[2]
Synonyms	p-Bromomandelic acid, 4-Bromo- α -hydroxyphenylacetic acid	[1] [3]
Molecular Weight	231.04 g/mol	[3]
Appearance	White to cream or beige powder/crystals	[1] [2]
Melting Point	114-120 °C	[2]
Purity	\geq 98% (GC), \geq 90% (HPLC)	[2] [3]
SMILES	OC(C(=O)=O)c1ccc(Br)cc1	[3]
InChI Key	BHZBRPQOYFDTAB-UHFFFAOYSA-N	[3]


Spectroscopic Data Summary:

Technique	Key Features	Reference
¹ H NMR	Signals corresponding to aromatic protons, the α -proton, and the hydroxyl/carboxyl protons. The discrimination of enantiomers can be achieved using chiral derivatizing agents.	[4]
¹³ C NMR	Resonances for the carboxyl carbon, the α -carbon, and the aromatic carbons, including the carbon attached to the bromine.	[4][5]
IR (KBr)	Characteristic absorptions for O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), and C-Br stretching.	[3]
Mass Spec.	Molecular ion peak and fragmentation pattern consistent with the structure.	[3]

Synthesis of 4-Bromomandelic Acid

A well-established method for the synthesis of **4-Bromomandelic acid** involves the bromination of p-bromoacetophenone followed by hydrolysis.[6]

Experimental Workflow for Synthesis:

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Bromomandelic acid**.

Detailed Experimental Protocol (Adapted from *Organic Syntheses*[6]):

Step 1: Preparation of p,α,α-Tribromoacetophenone

- In a 1-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and gas outlet, dissolve 100 g (0.5 mole) of p-bromoacetophenone in 300 ml of glacial acetic acid.
- Cool the solution to 20°C and add a solution of 26 ml (0.5 mole) of bromine in 100 ml of glacial acetic acid dropwise over 30 minutes.
- Following the first addition, add a second solution of 26 ml (0.5 mole) of bromine in 100 ml of glacial acetic acid dropwise over 30 minutes, maintaining the temperature as close to 20°C as possible.
- Heat the flask to dissolve the contents, then cool rapidly in an ice-water bath to precipitate the product.
- Filter the solid with suction and wash with 50% ethanol until colorless. The yield of p,α,α-tribromoacetophenone is typically 130–135 g (73–75%).

Step 2: Hydrolysis to Sodium 4-Bromomandelate

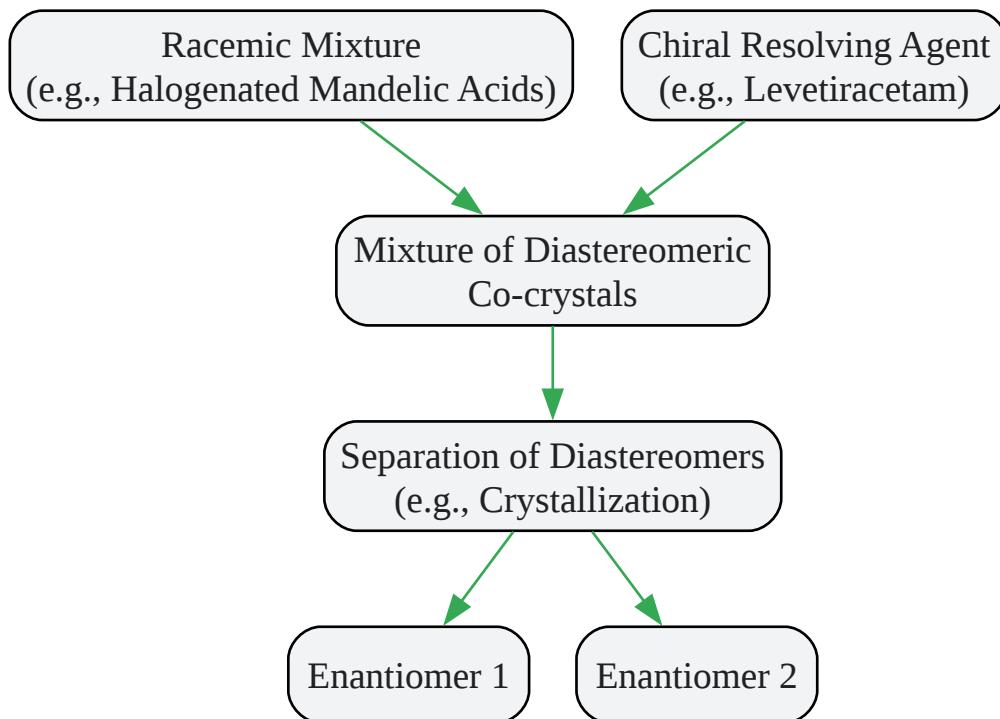
- Place 89 g (0.25 mole) of p,α,α-tribromoacetophenone and 100–150 ml of cold water in a blender and stir for 10–15 minutes.
- Transfer the mixture to a 1-L wide-mouthed bottle, rinse the blender with 150–200 ml of ice-cold water, and combine the rinsings.
- Add crushed ice to bring the temperature below 10°C.
- Slowly add 100 ml of a chilled aqueous solution containing 50 g of sodium hydroxide while rotating the bottle.

Step 3: Acidification and Extraction

- Store the reaction mixture in a refrigerator (5°C) for 4–5 days with occasional shaking.
- Filter the mixture and discard any insoluble material.
- Add an excess of concentrated hydrochloric acid to the filtrate to precipitate the crude product.
- Extract the entire mixture with three 200-ml portions of ether.
- Combine the ether extracts, dry over anhydrous sodium sulfate, and filter.
- Remove the ether by distillation to yield a yellow oil that solidifies upon cooling.

Step 4: Purification

- Recrystallize the crude product from 500 ml of benzene.
- Collect the crystals by filtration and wash with benzene until the filtrate is colorless.
- The air-dried product yields 40–48 g (69–83% based on p,α,α-tribromoacetophenone) of pure **4-Bromomandelic acid** with a melting point of 117–119°C.


Applications in Research and Development

4-Bromomandelic acid is a versatile building block with significant applications in pharmaceutical development and analytical chemistry.

Chiral Resolving Agent

Optically active **4-Bromomandelic acid** is an important pharmaceutical intermediate and can be used as a chiral resolving agent.^[1] The resolution of racemic mixtures is a critical step in the synthesis of many active pharmaceutical ingredients (APIs).

Logical Relationship for Chiral Resolution:

[Click to download full resolution via product page](#)

Caption: Chiral resolution process using a resolving agent.

A study by Wang et al. (2021) demonstrated the use of Levetiracetam as a resolving agent for several halogenated mandelic acids, including **4-Bromomandelic acid**, through enantiospecific co-crystallization.^[1] The study investigated the effects of various parameters on the resolution efficiency, achieving significant enantiomeric excess.^[1]

Intermediate in Pharmaceutical Synthesis

4-Bromomandelic acid serves as a crucial starting material or intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory drugs.^{[7][8]} Its structure allows for further functionalization to create more complex molecules with desired therapeutic properties. While specific, detailed synthetic routes for commercial drugs are often proprietary, the general utility of such halogenated mandelic acids is well-documented in the scientific literature and patents.^[9]

Reagent for Zirconium Determination

Mandelic acid and its derivatives are effective precipitating agents for zirconium.[\[10\]](#) This property is utilized in gravimetric analysis to determine the concentration of zirconium in various samples.

Experimental Protocol for Gravimetric Determination of Zirconium (Adapted from[\[11\]](#)):

- Prepare a solution of the sample containing zirconium in a 20% HCl solution.
- Heat the solution and add a 15% solution of mandelic acid (or a derivative like **4-Bromomandelic acid**). Precipitation of zirconium mandelate will begin.
- Allow the solution to stand overnight to ensure complete precipitation.
- Reheat the solution to dissolve any co-precipitated mandelic acid and then filter the hot solution rapidly.
- Wash the precipitate with a solution of 2g mandelic acid in 100 mL of 10% HCl.
- Transfer the precipitate to a suitable filter paper and wash thoroughly with the wash solution.
- Ignite the precipitate to convert it to zirconium dioxide (ZrO_2).
- Cool and weigh the resulting ZrO_2 to determine the amount of zirconium in the original sample.

Quantitative Data from a Zirconium Determination Study:

Parameter	Result	Reference
Recovery of Zr with Mandelic Acid Precipitation	~99%	[12]
Relative Standard Deviation	1.2%	[12]

Safety and Handling

4-Bromomandelic acid is classified as an irritant, causing skin and serious eye irritation.[\[1\]](#) It may also cause respiratory irritation.[\[1\]](#) Appropriate personal protective equipment, including

gloves, safety glasses, and a dust respirator, should be worn when handling this compound. It should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[\[1\]](#)

Conclusion

4-Bromomandelic acid is a valuable chemical compound with established applications in both academic research and industrial drug development. Its well-defined synthesis, coupled with its utility as a chiral resolving agent, a pharmaceutical intermediate, and an analytical reagent, ensures its continued importance in the field of chemical sciences. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for scientists and researchers.

This document is for informational purposes only and does not constitute a safety data sheet or a substitute for professional scientific guidance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green synthesis aspects of (R)-(-)-mandelic acid; a potent pharmaceutically active agent and its future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN105646181A - Preparation method of 2-bromine-4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. jsaer.com [jsaer.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-Bromomandelic Acid: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146014#4-bromomandelic-acid-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com